molecular formula C18H21N3O4 B2785064 Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate CAS No. 1351614-66-8

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate

Cat. No.: B2785064
CAS No.: 1351614-66-8
M. Wt: 343.383
InChI Key: WSCKGQWDZGIAAR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a compound that belongs to a class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for its ability to interact with biological macromolecules. The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.40 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes associated with cancer progression and microbial infections. For instance, studies indicate that oxadiazole derivatives can inhibit topoisomerase and telomerase activities, which are crucial for cancer cell proliferation .
  • Receptor Modulation : The oxadiazole moiety can interact with specific receptors in the body, potentially modulating signaling pathways related to inflammation and cell growth.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For example:

CompoundTargetMechanism
This compoundTopoisomeraseInhibition of enzyme activity leading to DNA damage
Other OxadiazolesTelomerasePreventing telomere elongation in cancer cells

A study published in ACS Omega reported that oxadiazole derivatives could effectively block the activity of telomerase and topoisomerase enzymes, contributing to their anticancer effects .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that certain oxadiazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

  • Case Study on Anticancer Properties :
    • Objective : Evaluate the efficacy of this compound against various cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 and HeLa), indicating potent anticancer activity.
  • Case Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Properties

IUPAC Name

ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-17(23)9-8-16(22)21-11-14(12-21)18-19-15(20-25-18)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCKGQWDZGIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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